(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine
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Overview
Description
Z-Asp-OMe DCHA, also known as N-Carbobenzyloxy-L-aspartic acid α-methyl ester dicyclohexylamine, is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is often used in peptide synthesis and serves as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Asp-OMe DCHA can be synthesized through the reaction of N-Carbobenzyloxy-L-aspartic acid with methanol in the presence of dicyclohexylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the synthesis of Z-Asp-OMe DCHA follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Z-Asp-OMe DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-Asp-OMe DCHA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and in the development of new synthetic methodologies.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: Z-Asp-OMe DCHA is used in the production of various industrial enzymes and biocatalysts.
Mechanism of Action
The mechanism of action of Z-Asp-OMe DCHA involves its role as a protected ester in peptide synthesis. The compound undergoes deprotection to release the active L-aspartic acid, which can then participate in peptide bond formation. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
Z-Asp-OMe: A similar compound without the dicyclohexylamine component.
Z-ASP(OME)-OH: Another derivative of L-aspartic acid with a different protecting group.
Uniqueness
Z-Asp-OMe DCHA is unique due to its combination of the carbobenzyloxy protecting group and the dicyclohexylamine component, which provides enhanced stability and solubility in organic solvents. This makes it particularly useful in solid-phase peptide synthesis and other applications requiring high stability .
Properties
Molecular Formula |
C25H38N2O6 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2 |
InChI Key |
JODDUFBZPMVOHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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